Molecular structure and reactivity of 2-phenethyl-2H-pyrazole-3-carbaldehyde
Molecular structure and reactivity of 2-phenethyl-2H-pyrazole-3-carbaldehyde
An In-depth Technical Guide to the Molecular Structure, Reactivity, and Synthetic Pathways of 2-phenethyl-2H-pyrazole-3-carbaldehyde.
Executive Summary
This technical guide provides a comprehensive analysis of 2-phenethyl-2H-pyrazole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. While specific literature on this exact molecule is sparse, this document synthesizes data from analogous structures and foundational principles of pyrazole chemistry to project its molecular properties, reactivity, and potential applications. We present a plausible synthetic protocol, explore its chemical behavior through an analysis of its functional groups, and contextualize its potential role in drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising molecular scaffold.
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The success of blockbuster drugs like Celecoxib (an anti-inflammatory) and Sildenafil (used to treat erectile dysfunction) underscores the therapeutic potential of this heterocyclic core. The specific substitution pattern on the pyrazole ring is critical for modulating a compound's pharmacokinetic and pharmacodynamic properties. The introduction of a phenethyl group at the N2 position and a carbaldehyde at the C3 position, as in the title compound, offers a unique combination of steric and electronic features for further chemical modification and biological screening.
Molecular Structure and Spectroscopic Profile
Structural Analysis
The molecular structure of 2-phenethyl-2H-pyrazole-3-carbaldehyde is characterized by a planar pyrazole ring, which imparts a degree of aromaticity. The phenethyl group attached to the nitrogen at position 2 introduces a flexible, lipophilic side chain, which can be crucial for interactions with hydrophobic pockets in biological targets. The electron-withdrawing carbaldehyde group at position 3 significantly influences the electronic distribution within the pyrazole ring, activating it for certain chemical transformations.
Predicted Spectroscopic Data
Based on known data for similar N-substituted pyrazole-3-carbaldehydes, the following spectroscopic characteristics can be predicted. This data is essential for the characterization and confirmation of the compound's identity after synthesis.
| Spectroscopic Method | Predicted Key Signals | Rationale |
| ¹H NMR (in CDCl₃) | ~9.9-10.1 ppm (s, 1H, -CHO), ~7.2-7.4 ppm (m, 5H, Ar-H), ~7.5-7.6 ppm (d, 1H, pyrazole-H), ~6.7-6.8 ppm (d, 1H, pyrazole-H), ~4.4-4.6 ppm (t, 2H, N-CH₂), ~3.1-3.3 ppm (t, 2H, Ar-CH₂) | The aldehyde proton is significantly deshielded. Aromatic protons of the phenethyl group will appear in the typical aromatic region. The two pyrazole protons will appear as doublets. The methylene protons will appear as triplets due to coupling. |
| ¹³C NMR (in CDCl₃) | ~185-190 ppm (C=O), ~126-140 ppm (aromatic and pyrazole carbons), ~55-60 ppm (N-CH₂), ~35-40 ppm (Ar-CH₂) | The aldehyde carbon is highly deshielded. The remaining carbons appear in their expected regions. |
| FT-IR (ATR) | ~1680-1700 cm⁻¹ (C=O stretch, strong), ~2720-2820 cm⁻¹ (aldehyde C-H stretch), ~3000-3100 cm⁻¹ (aromatic C-H stretch), ~1500-1600 cm⁻¹ (C=C and C=N stretches) | The strong carbonyl stretch is a key diagnostic peak. The presence of the aldehyde C-H stretch is also characteristic. |
| Mass Spec (ESI+) | Predicted [M+H]⁺ at m/z 215.1184 | Calculated for C₁₂H₁₂N₂O. |
Synthesis and Characterization
Retrosynthetic Approach
A plausible synthetic route for 2-phenethyl-2H-pyrazole-3-carbaldehyde involves the N-alkylation of a pre-formed pyrazole-3-carbaldehyde. This strategy is advantageous as it allows for the late-stage introduction of the phenethyl group.
Caption: Retrosynthetic analysis for the target compound.
Proposed Synthetic Protocol
Reaction: N-alkylation of pyrazole-3-carbaldehyde with phenethyl bromide.
Materials:
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Pyrazole-3-carbaldehyde
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Phenethyl bromide
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Potassium carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a solution of pyrazole-3-carbaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
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Stir the suspension at room temperature for 15 minutes.
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Add phenethyl bromide (1.2 eq) dropwise to the reaction mixture.
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Heat the reaction to 60 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
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Upon completion, cool the reaction to room temperature and quench with water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired 2-phenethyl-2H-pyrazole-3-carbaldehyde.
Characterization Workflow
Caption: Post-synthesis purification and characterization workflow.
Chemical Reactivity
The reactivity of 2-phenethyl-2H-pyrazole-3-carbaldehyde is dominated by the aldehyde functional group, which is a versatile handle for a wide range of chemical transformations.
Reactions at the Aldehyde Group
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Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
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Reduction: The aldehyde can be reduced to the primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Reductive Amination: This is a powerful reaction for introducing new amine functionalities. The aldehyde can react with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond.
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Wittig Reaction: The aldehyde can be converted to an alkene by reaction with a phosphonium ylide. This allows for carbon-carbon bond formation and the introduction of diverse substituents.
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Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel condensation with active methylene compounds, to generate more complex molecular architectures.
Mechanistic Insight: Reductive Amination
Caption: Mechanism of reductive amination at the C3-aldehyde.
Potential Applications in Drug Discovery
The structural features of 2-phenethyl-2H-pyrazole-3-carbaldehyde make it an attractive starting point for the development of new therapeutic agents. The phenethyl group can engage in hydrophobic and π-stacking interactions, while the pyrazole core can participate in hydrogen bonding. The aldehyde group serves as a key point for diversification to build a library of compounds for screening.
Known Biological Activities of Analogs
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Anticancer Activity: Many pyrazole derivatives have been reported to possess potent anticancer properties by targeting various kinases and signaling pathways involved in cell proliferation.
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Antimicrobial Activity: The pyrazole nucleus is a common feature in compounds with antibacterial and antifungal activity.
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CNS Activity: Certain N-substituted pyrazoles have shown activity as modulators of receptors in the central nervous system.
Proposed Drug Discovery Workflow
Caption: A potential workflow for drug discovery.
Conclusion
2-phenethyl-2H-pyrazole-3-carbaldehyde represents a molecule with considerable untapped potential. While direct experimental data is limited, a thorough analysis of its structural components and the known chemistry of related compounds allows for reliable predictions of its properties and reactivity. The synthetic route proposed is robust and the aldehyde functionality provides a gateway for extensive chemical modification. This positions the compound as a valuable building block for the creation of diverse chemical libraries aimed at discovering novel therapeutic agents. Further research into the synthesis and biological evaluation of this and related compounds is highly warranted.
References
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Faria, J. V., et al. (2017). Pyrazoles as potential anticancer agents. Bioorganic & Medicinal Chemistry, 25(22), 5857-5871. Available at: [Link]
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Kumar, K., & Rawat, A. (2016). A review on the therapeutic potential of pyrazole derivatives. Bioorganic Chemistry, 68, 236-257. Available at: [Link]
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Lv, K., et al. (2019). Pyrazole-containing derivatives as anticancer agents: A review. European Journal of Medicinal Chemistry, 168, 134-154. Available at: [Link]
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Geronikaki, A., et al. (2008). A review on the antimicrobial activity of pyrazole derivatives. Current Medicinal Chemistry, 15(29), 3049-3074. Available at: [Link]
